molecular formula C18H26N2O2 B2446014 Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate CAS No. 1935512-81-4

Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B2446014
CAS No.: 1935512-81-4
M. Wt: 302.418
InChI Key: BADRZRLNYCYZHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo [2.2.2]octane-5-carboxylate, has been reported. These compounds were synthesized as cyclic amino acid esters from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction .


Molecular Structure Analysis

The InChI code for tert-Butyl 2,5-Diazabicyclo [2.2.2]octane-2-carboxylate, a related compound, is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8/h8-9,12H,4-7H2,1-3H3 . This provides some insight into the molecular structure of the compound.

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis of Cyclic Amino Acid Esters : The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt, showcasing its potential in creating cyclic amino acid esters (Moriguchi et al., 2014).

  • Molecular Structure Analysis : Detailed structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, using single crystal X-ray diffraction, has provided insights into its unique bicyclo[2.2.2]octane structure, which includes a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Catalytic Applications

  • DABCO-Catalyzed Couplings : The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) in catalyzing couplings between aldehydes and activated double bonds demonstrates its utility in synthetic organic chemistry, providing a pathway for the synthesis of complex organic compounds (Hoffmann & Rabe, 1984).

  • Photostimulated Reactions : Investigations into the photostimulated tert-butylation of difluorinated aromatics, involving electron and proton transfers with tert-butylmercury chloride in the presence of DABCO, highlight its role in facilitating specific organic reactions (Kim et al., 2001).

Advanced Synthesis Techniques

  • Enantioselective Synthesis : The compound has been utilized in the enantioselective synthesis of complex organic molecules, as seen in the production of potent CCR2 antagonists, which are significant in medicinal chemistry (Campbell et al., 2009).

  • Crystallographic Characterization : Crystallographic studies of derivatives of this compound have been conducted to understand geometry changes upon electron loss, providing valuable insights into the structural dynamics of organic molecules (Nelsen et al., 2005).

Mechanism of Action

Target of Action

The primary targets of “Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate” are currently unknown. The compound is a relatively new chemical entity and research into its specific targets is ongoing .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are currently unknown. These properties are crucial for understanding the bioavailability of the compound .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “Tert-butyl 5-benzyl-2,5-diazabicyclo[22Factors such as temperature, pH, and the presence of other compounds can significantly affect the activity of a compound .

Properties

IUPAC Name

tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-13-15-9-10-16(20)12-19(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADRZRLNYCYZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CN2CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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